molecular formula C10H16N2O3S B1518007 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine CAS No. 1153122-37-2

4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine

Cat. No.: B1518007
CAS No.: 1153122-37-2
M. Wt: 244.31 g/mol
InChI Key: PTAASAQVEIEYQQ-UHFFFAOYSA-N
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Description

“4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1153122-37-2 . It has a molecular weight of 244.31 g/mol . The IUPAC name for this compound is N1- (2-methoxyethyl)-4- (methylsulfonyl)-1,2-benzenediamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N2O3S/c1-15-6-5-12-10-4-3-8(7-9(10)11)16(2,13)14/h3-4,7,12H,5-6,11H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

High-Performance Thermosets

Research by Lin et al. (2008) explores the synthesis of aromatic diamine-based benzoxazines, using aromatic diamines as starting materials for creating high-purity benzoxazines. These compounds exhibit superior thermal properties, highlighting the potential of 4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine derivatives in developing thermally stable materials (Lin, Chang, Hsieh, & Lee, 2008).

Efficient Cyclization Reactions

Hiroya et al. (2002) demonstrated the use of copper(II) salts for the cyclization of N-methanesulfonyl or N-ethoxycarbonyl derivatives of 2-ethynylanilines. This work underscores the chemical versatility and reactivity of methanesulfonyl-containing compounds, providing pathways for the synthesis of indoles, a core structure in many pharmaceuticals (Hiroya, Itoh, Ozawa, Kanamori, & Sakamoto, 2002).

Benzoxazole Synthesis

Kumar, Rudrawar, and Chakraborti (2008) found methanesulfonic acid to be an effective catalyst for synthesizing 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. This research highlights the role of methanesulfonic acid, related to the core structure of interest, in facilitating organic transformations, enhancing the synthesis of benzoxazoles which are important in various chemical and pharmaceutical applications (Kumar, Rudrawar, & Chakraborti, 2008).

Molecular Structure and Reactivity

Research by Gowda, Foro, and Fuess (2007) on similar sulfonylamide structures demonstrates the impact of substituent variation on molecular conformation and potential reactivity, providing insights into how modifications to the sulfonamide group affect molecular interactions and stability. This is relevant for understanding the chemical behavior and application potential of this compound derivatives in biological and materials science contexts (Gowda, Foro, & Fuess, 2007).

Environmental Sensing and Remediation

Zhao et al. (2017) describe the development of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate for environmental sensing and pollutant removal, illustrating an application area where derivatives of the compound could be utilized for constructing materials with environmental monitoring and remediation capabilities (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Safety and Hazards

For safety information and hazards related to “4-methanesulfonyl-1-N-(2-methoxyethyl)benzene-1,2-diamine”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

1-N-(2-methoxyethyl)-4-methylsulfonylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-15-6-5-12-10-4-3-8(7-9(10)11)16(2,13)14/h3-4,7,12H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAASAQVEIEYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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